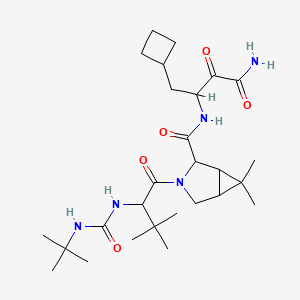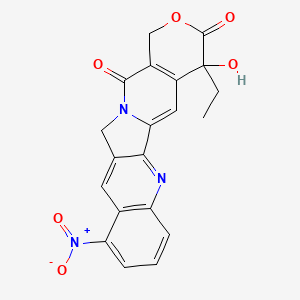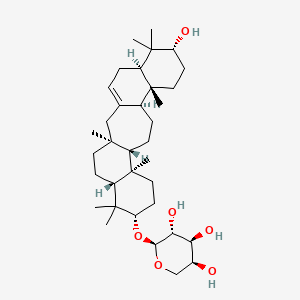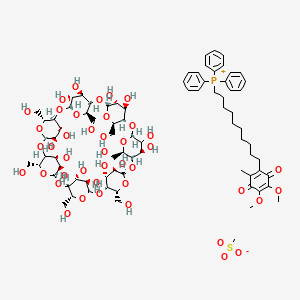
Mitoquinone-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitoquinone-cyclodextrin is a compound that combines the properties of mitoquinone and cyclodextrin. Mitoquinone is a mitochondria-targeted antioxidant designed to reduce oxidative stress within mitochondria, while cyclodextrin is a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. The combination of these two compounds aims to enhance the delivery and efficacy of mitoquinone by leveraging the encapsulation capabilities of cyclodextrin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mitoquinone-cyclodextrin involves the conjugation of mitoquinone with cyclodextrin. Mitoquinone is typically synthesized through a series of organic reactions, including the attachment of a triphenylphosphonium cation to coenzyme Q10. Cyclodextrin can be prepared from starch via enzymatic conversion using cyclodextrin glycosyltransferase. The conjugation process involves forming a covalent bond between mitoquinone and cyclodextrin under specific reaction conditions, such as controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic conversion of starch to cyclodextrin, followed by the chemical synthesis of mitoquinone. The final conjugation step would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
Mitoquinone-cyclodextrin undergoes various chemical reactions, including:
Oxidation and Reduction: Mitoquinone can be reduced to mitoquinol, which acts as an antioxidant by neutralizing free radicals. .
Substitution: The triphenylphosphonium cation in mitoquinone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for the reduction of mitoquinone to mitoquinol, and oxidizing agents like hydrogen peroxide for the reverse reaction. The reactions typically occur under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products of these reactions are mitoquinol and mitoquinone, which cycle between their reduced and oxidized forms to exert antioxidant effects within mitochondria .
科学的研究の応用
Mitoquinone-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the encapsulation and release mechanisms of cyclodextrins
Biology: Investigated for its role in reducing oxidative stress in cellular models of aging and metabolic disorders
Medicine: Explored as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson’s disease and cardiovascular diseases
Industry: Utilized in the development of advanced drug delivery systems that target mitochondria
作用機序
Mitoquinone-cyclodextrin exerts its effects through a combination of the antioxidant properties of mitoquinone and the encapsulation capabilities of cyclodextrin. Mitoquinone targets mitochondria by leveraging the large mitochondrial membrane potential, allowing it to accumulate within mitochondria. Once inside, mitoquinone is reduced to mitoquinol, which neutralizes free radicals. The oxidized mitoquinone is then regenerated by the electron transport chain, allowing continuous antioxidant activity . Cyclodextrin enhances the delivery and stability of mitoquinone by forming inclusion complexes, protecting it from degradation and improving its bioavailability .
類似化合物との比較
Similar Compounds
Coenzyme Q10 (CoQ10): A naturally occurring antioxidant that also targets mitochondria but lacks the targeted delivery mechanism of mitoquinone.
Pyrroloquinoline Quinone (PQQ): A redox cofactor with antioxidant properties, but not specifically targeted to mitochondria.
Uniqueness
Mitoquinone-cyclodextrin is unique due to its dual functionality: the targeted antioxidant activity of mitoquinone and the encapsulation and delivery capabilities of cyclodextrin. This combination enhances the efficacy and stability of mitoquinone, making it a promising compound for therapeutic applications .
特性
分子式 |
C80H117O42PS |
|---|---|
分子量 |
1813.8 g/mol |
IUPAC名 |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
InChIキー |
PQSSUSXOSOIMGL-QGIWKRSGSA-M |
異性体SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


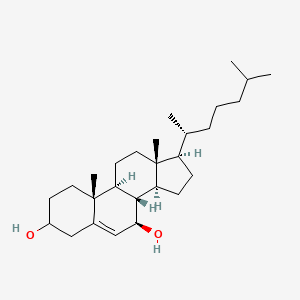
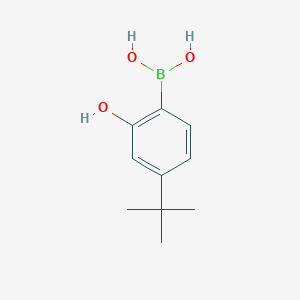

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)

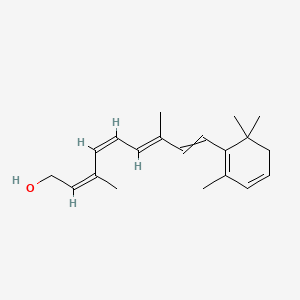
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
